molecular formula C7H7F2NO2S B1428493 3,5-Difluoro-4-methylbenzenesulfonamide CAS No. 1239964-24-9

3,5-Difluoro-4-methylbenzenesulfonamide

Cat. No.: B1428493
CAS No.: 1239964-24-9
M. Wt: 207.2 g/mol
InChI Key: CXOGITGNXTXMMT-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methylbenzenesulfonamide is an organic compound with the molecular formula C₇H₇F₂NO₂S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Difluoro-4-methylbenzenesulfonamide involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-bromo-3,5-difluorobenzenesulfonamide as a starting material. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium fluoride. Methylboronic acid is used as the coupling partner. The reaction mixture is heated under microwave irradiation at 120°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as cesium fluoride, used to deprotonate and activate reactants.

    Nucleophiles: For substitution reactions, various nucleophiles can be used depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling with methylboronic acid yields a methyl-substituted product .

Scientific Research Applications

3,5-Difluoro-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can form strong interactions with biological targets. The presence of fluorine atoms can enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-methylbenzenesulfonamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions with biological targets. The combination of fluorine atoms and a methyl group on the benzene ring can enhance its stability and electronic properties, making it valuable for various applications .

Properties

IUPAC Name

3,5-difluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOGITGNXTXMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3,5-difluorobenzenesulfonamide (1.09 g, 4 mmol), CsF (1.34 g, 3 eq), methylboronic acid (494 mg, 2 equiv) and Pd(PPh3)4 (140 mg, 0.3 eq) in 1,2-dimethoxyethane (16 mL) was heated to 120° C. under microwave irradiation for 4 h. After cooling, solids were removed by filtration and washed with EtOAc. The filtrate was concentrated and then purified by column chromatography (silica, EtOAc-Hex, 1:4 to 4:1) to give 3,5-difluoro-4-methylbenzenesulfonamide (776 mg). 1H NMR (400 MHz, CD3OD) δ 7.65 (d, 2H), 2.46 (s, 3H); GC-MS (ES) m/z 207 (M).
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
494 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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